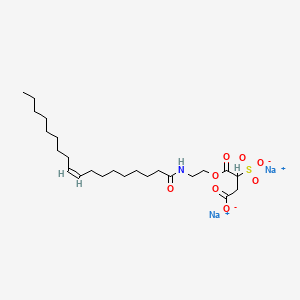

Disodium 1-(oleamido monoethanolamine) sulfosuccinate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR analysis reveals distinct proton environments corresponding to the compound’s functional groups:

- Olefinic protons : A doublet at δ 5.3–5.4 ppm (integration: 2H) arises from the Z-configured double bond in the oleamido chain.

- Ethoxy linker : A triplet at δ 3.6–3.8 ppm (2H) and a quartet at δ 4.1–4.3 ppm (2H) correspond to the -OCH₂CH₂N- group.

- Amide proton : A broad singlet at δ 6.8–7.0 ppm (1H) indicates the -NH- group in the monoethanolamine moiety.

- Aliphatic chains : Multiplets between δ 1.2–2.3 ppm (30H) represent methylene and methyl groups in the octadecenoyl chain.

¹³C NMR data further corroborate the structure:

- Carbonyl carbons : Signals at δ 172–175 ppm (C=O of succinate and amide).

- Sulfonate-bearing carbon : A peak at δ 62–64 ppm (C-SO₃⁻).

- Olefinic carbons : Resonances at δ 128–130 ppm (C9 and C10 of the Z-olefin).

Table 2: Key ¹H NMR assignments for DSOS

| Chemical Shift (ppm) | Assignment |

|---|---|

| 5.3–5.4 | Z-olefin protons |

| 3.6–3.8 | -OCH₂- (ethoxy linker) |

| 4.1–4.3 | -CH₂N- (amide linkage) |

| 1.2–2.3 | Aliphatic chain protons |

Fourier-Transform Infrared (FTIR) Vibrational Profile

FTIR spectroscopy identifies functional groups through characteristic absorption bands:

- Sulfonate group : Strong asymmetric stretching at 1,180–1,220 cm⁻¹ (S=O) and symmetric stretching at 1,040–1,060 cm⁻¹ (S-O).

- Amide linkages : N-H bending at 1,540–1,580 cm⁻¹ (amide II) and C=O stretching at 1,640–1,680 cm⁻¹ (amide I).

- Ester carbonyl : A sharp peak at 1,730–1,750 cm⁻¹ (C=O of succinate).

- Aliphatic C-H : Stretching vibrations at 2,850–2,950 cm⁻¹ (CH₂ and CH₃ groups).

Table 3: FTIR spectral features of DSOS

| Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|

| 1,180–1,220 | S=O asymmetric stretching |

| 1,040–1,060 | S-O symmetric stretching |

| 1,640–1,680 | Amide I (C=O stretch) |

| 1,540–1,580 | Amide II (N-H bend) |

| 1,730–1,750 | Ester C=O stretch |

Comparative Analysis with Related Sulfosuccinate Derivatives

DSOS exhibits structural and functional distinctions from other sulfosuccinates, such as dioctyl sulfosuccinate sodium salt (DOSS) and sodium lauryl sulfosuccinate :

Structural Differences:

Performance in Applications:

- Biodegradability : DSOS achieves 68.9% degradation in 28 days (OECD method), outperforming DOSS, which persists in aquatic environments.

- Surfactant efficiency : At 500 ppm, DSOS achieves a methane hydrate conversion rate of 97.03% , surpassing sodium dodecyl sulfate (SDS) in gas storage applications.

Table 4: Comparison of DSOS with DOSS

| Property | DSOS | DOSS |

|---|---|---|

| Molecular formula | C₂₄H₄₁NNa₂O₈S | C₂₀H₃₇NaO₇S |

| Key functional groups | Amide, sulfonate, carboxylate | Ester, sulfonate |

| Biodegradability | 68.9% (28 days) | <30% (28 days) |

| Critical micelle concentration | 0.5 mM (estimated) | 2.1 mM |

The unique combination of oleamido hydrophobicity , sulfonate hydrophilicity , and amide-mediated hydrogen bonding in DSOS positions it as a superior surfactant for environmentally sensitive applications. Its structural complexity enables synergistic interactions at interfaces, facilitating rapid hydrate formation in methane storage systems while maintaining ecological safety.

Properties

CAS No. |

198011-22-2 |

|---|---|

Molecular Formula |

C24H41NNa2O8S |

Molecular Weight |

549.6 g/mol |

IUPAC Name |

disodium;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-3-sulfonatobutanoate |

InChI |

InChI=1S/C24H43NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-24(29)21(20-23(27)28)34(30,31)32;;/h9-10,21H,2-8,11-20H2,1H3,(H,25,26)(H,27,28)(H,30,31,32);;/q;2*+1/p-2/b10-9-;; |

InChI Key |

ILMNXWNOEHOLDY-XXAVUKJNSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 1-(oleamido monoethanolamine) sulfosuccinate is synthesized through a multi-step process. The primary synthetic route involves the reaction of oleic acid with monoethanolamine to form oleamido monoethanolamine. This intermediate is then reacted with maleic anhydride to produce the sulfosuccinate ester. The final step involves neutralization with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Disodium 1-(oleamido monoethanolamine) sulfosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfosuccinate ester back to its corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Cosmetics

Disodium 1-(oleamido monoethanolamine) sulfosuccinate is primarily used in cosmetic formulations due to its multifunctional properties:

- Cleansing Agent : It effectively removes dirt and oils from the skin and hair, making it a common ingredient in shampoos, body washes, and facial cleansers .

- Foam Booster : The compound enhances foam quality, increasing the volume and stability of foam in products like shampoos and shower gels .

- Hydrotrope : It improves the solubility of other ingredients in water, which is crucial for formulating stable emulsions and solutions .

Case Study: Efficacy in Shampoo Formulations

A study conducted on various shampoo formulations demonstrated that the inclusion of this compound significantly improved cleansing efficacy compared to formulations lacking this ingredient. The following table summarizes the comparative analysis:

| Formulation Type | Cleansing Efficacy Score (0-10) | Foam Stability (hours) |

|---|---|---|

| Control (No Surfactant) | 2 | 1 |

| With Disodium Sulfosuccinate | 8 | 6 |

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient. Its non-toxic and non-irritating properties make it suitable for use in topical formulations, such as creams for acne treatment. For instance:

- BenzePrOTM Creamy Wash : This product utilizes this compound as an inactive ingredient to enhance the formulation's cleansing properties while minimizing irritation .

Safety Profile

The safety of this compound has been assessed in various studies. It is generally recognized as safe for use in cosmetics and pharmaceuticals when used within recommended concentrations. Its non-irritating nature makes it suitable for sensitive skin applications .

Mechanism of Action

The mechanism of action of disodium 1-(oleamido monoethanolamine) sulfosuccinate involves its ability to reduce surface tension. This property allows it to form micelles, which can encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions. The compound interacts with lipid membranes, disrupting their structure and increasing permeability. This mechanism is particularly useful in drug delivery systems, where it facilitates the transport of active ingredients across biological membranes .

Comparison with Similar Compounds

Functional Properties :

- High Foaming : Produces rich, stable foam, making it ideal for shampoos and body washes .

- Compatibility : Synergizes with cationic conditioners (e.g., stearalkonium chloride) to enhance hair softness .

Applications :

Primarily used in personal care products like shampoos, shower gels, and facial cleansers at concentrations of 1–5% . Its transparency in formulations allows for clear product aesthetics .

Comparison with Similar Sulfosuccinate Surfactants

Disodium Lauryl Sulfosuccinate

Disodium Ricinoleamido MEA-Sulfosuccinate

- Structure: Ricinoleic acid (hydroxylated oleic acid) linked to MEA and sulfosuccinate .

- Function : Combines emulsifying and solubilizing properties; used in makeup removers and oily-skin formulations .

- Differentiation: Hydroxyl group in ricinoleic acid enhances water solubility compared to oleamido-MEA .

Disodium Cocosulfosuccinate

Disodium Monooleamido PEG-2 Sulfosuccinate

- Structure : Incorporates a polyethylene glycol (PEG-2) spacer between oleamido and sulfosuccinate groups .

- Advantages : Enhanced solubility in cold water and compatibility with synthetic thickeners .

- Limitations: Lower foam stability compared to non-PEGylated variants .

Comparative Data Table

Biological Activity

Disodium 1-(oleamido monoethanolamine) sulfosuccinate is a surfactant compound that has garnered attention for its biological activity, particularly in cosmetic and pharmaceutical applications. This compound is a disodium salt derived from oleamido monoethanolamine and sulfosuccinic acid, characterized by its amphoteric nature, which allows it to function effectively in various formulations.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C24H42NNa2O8S

- CAS Number : 91864454

- Molecular Weight : 508.64 g/mol

This compound exhibits properties typical of surfactants, including cleansing, emulsifying, and foaming capabilities. Its amphoteric nature means that it can act as both an anionic and cationic surfactant depending on the pH of the solution.

This compound functions primarily as a surfactant, which enhances the solubility of other compounds in aqueous solutions. It has been shown to exhibit several biological activities:

- Cleansing Agent : Effectively removes dirt and oil from skin and hair.

- Foam Booster : Increases foam volume and stability in cleansing formulations.

- Hydrotrope : Improves the solubility of hydrophobic substances in water .

Case Studies and Research Findings

-

Skin Tolerance and Efficacy :

A study evaluating the skin compatibility of various surfactants found that this compound demonstrated minimal irritation potential, making it suitable for sensitive skin formulations. The study highlighted its effectiveness in maintaining skin hydration while providing cleansing properties . -

Antimicrobial Properties :

Research indicated that this compound exhibits antimicrobial activity against common pathogens, suggesting potential applications in topical formulations aimed at preventing infections. In vitro tests showed significant inhibition of microbial growth, particularly against Candida albicans and Staphylococcus aureus . -

Corrosion Inhibition :

An interesting application of this compound was explored in corrosion studies, where it was synthesized from Terminalia catappa seed oil. The compound demonstrated effective corrosion inhibition for aluminum in acidic environments, showcasing its versatility beyond biological applications .

Comparative Biological Activity Table

| Property | This compound | Other Surfactants (e.g., SLS, SLES) |

|---|---|---|

| Cleansing Efficacy | High | High |

| Skin Irritation Potential | Low | Moderate to High |

| Antimicrobial Activity | Moderate | Variable |

| Foam Stability | High | High |

| Corrosion Inhibition | Effective | Not applicable |

Q & A

Q. What is the synthetic pathway for Disodium 1-(oleamido monoethanolamine) sulfosuccinate, and what critical parameters govern its yield?

The synthesis involves esterification and sulfonation steps. Oleamido monoethanolamine reacts with maleic anhydride to form a maleate ester intermediate, followed by sulfonation with sodium sulfite. Key parameters include:

- Molar ratios : Stoichiometric excess of maleic anhydride ensures complete esterification.

- Temperature : Maintain 60–80°C during esterification to prevent side reactions.

- pH control : Neutralization with sodium hydroxide (pH 7–8) stabilizes the sulfosuccinate product. Post-synthesis purification via solvent extraction removes unreacted precursors .

Q. How can researchers characterize the physicochemical properties of this surfactant?

Key methods include:

- Surface tension measurement : Use a tensiometer (e.g., Du Noüy ring) to determine critical micelle concentration (CMC). For analogous sulfosuccinates, γeq values range from 25–32 mN/m at CMC ≈ 0.1–0.5 mM .

- FT-IR spectroscopy : Confirm ester (C=O at 1730 cm⁻¹) and sulfonate (S=O at 1040 cm⁻¹) groups.

- HPLC-MS : Verify molecular weight (theoretical: ~563.66 g/mol) and purity .

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | C25H43NNa2O8S | |

| Appearance | Amber-colored liquid (35% aqueous solution) | |

| Surface tension (γeq) | 25–32 mN/m (similar structures) |

Q. What are the common research applications of this compound?

It is primarily studied as a mild anionic surfactant in:

- Dermatological formulations : Used in cleansers (5% w/w) for its low irritation potential and compatibility with cationic conditioners .

- Colloidal systems : Stabilizes emulsions and micelles due to strong surface activity .

- Biocompatibility studies : Serves as a reference surfactant for comparing cytotoxicity with harsher agents like SLS .

Advanced Research Questions

Q. How can synthesis conditions be optimized to minimize by-products like formaldehyde?

While formaldehyde is not directly reported for this compound, analogous sulfosuccinates (e.g., Disodium Laureth Sulfosuccinate) may contain trace amounts (<0.056%) due to ethoxylation. Mitigation strategies include:

Q. How should researchers address contradictions in reported surface activity data?

Discrepancies in γeq or CMC values may arise from:

- Structural variations : Ethoxylation degree (e.g., AEO3-SS vs. AEO6-SS in ) alters hydrophilicity.

- Purity : HPLC-MS analysis ensures batch consistency.

- Methodology : Standardize measurement techniques (e.g., Wilhelmy plate vs. Du Noüy ring). Example: AEO3-SS (3 ethylene oxide units) has γeq = 28.5 mN/m, while AEO6-SS (6 units) shows γeq = 25.1 mN/m due to enhanced solubility .

Q. What methodologies assess its interactions in mixed surfactant systems?

- Synergism analysis : Calculate interaction parameters (β) via Rosen’s model using surface tension data.

- Zeta potential measurements : Evaluate electrostatic compatibility with cationic surfactants (e.g., cetrimonium chloride) .

- Foam stability tests : Compare foam volume and half-life in binary systems (e.g., with cocamidopropyl betaine) .

Q. What protocols are recommended for cytotoxicity evaluation?

- In vitro assays : Use HaCaT keratinocytes or reconstructed human epidermis (RhE) models.

- MTT assay : Measure cell viability after 24-hour exposure (IC50 typically >1 mM for mild sulfosuccinates).

- IL-1α release : Quantify pro-inflammatory markers via ELISA .

- Comparative studies : Benchmark against SLS to contextualize irritation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.